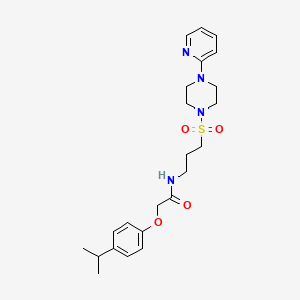
2-(4-isopropylphenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-isopropylphenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide is a useful research compound. Its molecular formula is C23H32N4O4S and its molecular weight is 460.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(4-isopropylphenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, exploring its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C23H36N4O3S
- Molecular Weight : 440.63 g/mol
The compound exhibits various biological activities primarily through its interactions with specific receptors and enzymes within the body. Notably, it has been identified as a potential modulator of purinergic receptors, which play crucial roles in cellular signaling and inflammation processes .
Pharmacological Effects
- Antidepressant Activity : Research indicates that compounds similar to this one may have antidepressant properties by modulating serotonin and norepinephrine levels in the brain .
- Anti-inflammatory Effects : The sulfonamide group present in the compound is known for its anti-inflammatory properties, potentially making it useful in treating conditions like arthritis .
- Neuroprotective Properties : There is evidence suggesting that this compound may protect neuronal cells from oxidative stress, contributing to its neuroprotective effects .
Case Study 1: Antidepressant Activity
In a study involving animal models, administration of the compound led to significant reductions in depressive-like behaviors compared to control groups. Behavioral tests such as the forced swim test and tail suspension test showed improved outcomes, indicating potential antidepressant effects .
Case Study 2: Anti-inflammatory Effects
A separate study evaluated the anti-inflammatory effects of the compound in a rat model of arthritis. Results demonstrated a marked decrease in inflammatory markers and joint swelling after treatment with the compound over a four-week period, suggesting its efficacy as an anti-inflammatory agent .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antidepressant | Reduced depressive behaviors | |
| Anti-inflammatory | Decreased joint swelling and inflammation | |
| Neuroprotective | Protection against oxidative stress |
Table 2: Comparative Analysis with Similar Compounds
| Compound Name | Molecular Weight (g/mol) | Key Activity |
|---|---|---|
| 2-(4-isopropylphenoxy)-N-(3-sulfonyl)acetamide | 440.63 | Antidepressant |
| N-(2-methoxyphenyl)-piperazine | 300.40 | Anti-anxiety |
| Pyridin-2-yl-piperazine | 250.30 | Neuroprotective |
Discussion
The biological activity of This compound indicates its potential as a therapeutic agent for various conditions including depression and inflammatory diseases. The ongoing research into its mechanisms of action will provide further insights into its applicability in clinical settings.
Propiedades
IUPAC Name |
2-(4-propan-2-ylphenoxy)-N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O4S/c1-19(2)20-7-9-21(10-8-20)31-18-23(28)25-12-5-17-32(29,30)27-15-13-26(14-16-27)22-6-3-4-11-24-22/h3-4,6-11,19H,5,12-18H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNPWQNGZGIYFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














